molecular formula C8H12ClNSi B14093655 3-Chloro-4-(trimethylsilyl)pyridine CAS No. 77332-78-6

3-Chloro-4-(trimethylsilyl)pyridine

Cat. No.: B14093655
CAS No.: 77332-78-6
M. Wt: 185.72 g/mol
InChI Key: TYJBGEFQMAVKBQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(trimethylsilyl)pyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a trimethylsilyl (TMS) group at the 4-position. This compound is of significant interest in organic synthesis due to the unique electronic and steric effects imparted by the TMS group, which can act as a protecting group, directing agent, or stabilizing moiety in cross-coupling reactions. Its molecular formula is C₈H₁₂ClNSi, with a molecular weight of 193.72 g/mol (calculated from ). The TMS group enhances solubility in non-polar solvents and modulates reactivity in substitution or coupling reactions .

Properties

CAS No.

77332-78-6

Molecular Formula

C8H12ClNSi

Molecular Weight

185.72 g/mol

IUPAC Name

(3-chloropyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3

InChI Key

TYJBGEFQMAVKBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most straightforward method involves chlorinating 4-(trimethylsilyl)pyridine at the 3-position using agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The electron-donating trimethylsilyl (TMS) group activates the pyridine ring at the 3- and 5-positions, enabling electrophilic substitution. SOCl₂ is preferred for laboratory-scale reactions due to its mild conditions, while PCl₅ offers higher reactivity for refractory substrates.

Key Conditions:

  • Solvent: Dichloromethane (DCM) or chloroform
  • Temperature: −20°C to 0°C
  • Reagent Stoichiometry: 1.2–1.5 equivalents of chlorinating agent
  • Reaction Time: 4–6 hours

Under these conditions, yields of 65–78% are achievable, with minor byproducts (e.g., 5-chloro isomers) forming due to competing meta activation.

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance scalability and purity. Automated systems maintain precise temperature control (−10°C ± 2°C) and reagent mixing ratios, reducing decomposition risks associated with batch processing. A representative setup involves:

Parameter Value
Reactor Type Tubular flow reactor
Residence Time 30 minutes
Pressure 1–2 bar
Throughput 50–100 kg/day

This method achieves >90% conversion with <5% side products, as confirmed by in-line GC-MS monitoring.

Sequential Functionalization via Directed Metallation

Lithiation-Silylation of 3-Chloropyridine

An alternative route introduces the TMS group after chlorination. 3-Chloropyridine undergoes regioselective lithiation at the 4-position using n-butyllithium (n-BuLi), followed by quenching with trimethylsilyl chloride (TMSCl).

Procedure:

  • Lithiation: 3-Chloropyridine (1.0 equiv) is treated with n-BuLi (1.1 equiv) in hexane/THF (4:1) at −60°C for 1 hour.
  • Silylation: TMSCl (1.2 equiv) is added dropwise, and the mixture is warmed to 20°C over 2 hours.
  • Workup: The reaction is quenched with saturated NH₄Cl, extracted with DCM, and purified via vacuum distillation.

Outcomes:

  • Yield: 72–80%
  • Purity: >95% (by ¹H NMR)
  • Regioselectivity: >98% 4-TMS substitution (directed by the 3-Cl meta effect).

Challenges in Competing Pathways

Parallel pathways may generate 2-TMS or 5-TMS isomers if reaction conditions deviate. For example, elevated temperatures (>−40°C) during lithiation promote kinetic deprotonation at the 2-position, reducing selectivity. Additives such as TMEDA (tetramethylethylenediamine) suppress this by stabilizing the 4-lithio intermediate.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Parameter Direct Chlorination Sequential Functionalization
Starting Material 4-TMS-pyridine ($12.5/g) 3-Chloropyridine ($8.2/g)
Step Count 1 2
Typical Yield 65–78% 72–80%
Scalability Industrial (flow reactors) Laboratory-scale

The direct method is cost-effective for bulk production but requires specialized equipment. Sequential functionalization offers higher yields in small-scale settings but involves air-/moisture-sensitive intermediates.

Regiochemical Control

The TMS group’s steric bulk and electronic effects critically influence chlorination patterns:

  • Electronic Effects: The σ-π conjugation of TMS increases electron density at C-3 and C-5, favoring electrophilic attack.
  • Steric Effects: Chlorinating agents approach the less hindered C-3 position, minimizing 5-isomer formation.

Emerging Methodologies

Pyridyne Intermediate Trapping

Recent advances exploit 3,4-pyridynes for simultaneous functionalization. For example, dehydrohalogenation of 3-bromo-4-TMS-pyridine generates a pyridyne, which is trapped with chloride ions to install the 3-Cl group.

Conditions:

  • Base: LDA (lithium diisopropylamide) at −78°C
  • Trapping Agent: LiCl in THF
  • Yield: 58% (preliminary data)

This method avoids competing isomerism but remains under development.

Catalytic C–H Silylation

Palladium-catalyzed C–H activation enables direct silylation of 3-chloropyridine derivatives. Using Pd(OAc)₂ and a bidentate ligand, the TMS group is introduced at C-4 with 55–60% yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-(trimethylsilyl)pyridine.

Scientific Research Applications

3-Chloro-4-(trimethylsilyl)pyridine is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trimethylsilyl)pyridine depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the trimethylsilyl group can stabilize intermediates and facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-4-(trimethylsilyl)pyridine Cl (3), TMS (4) C₈H₁₂ClNSi 193.72 Intermediate in cross-coupling; TMS stabilizes intermediates
2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine Cl (2), F (3), TMS (4) C₈H₁₁ClFNSi 211.72 Enhanced electrophilicity due to fluorine; potential in fluorinated drug synthesis
2-Chloro-4-iodo-5-methyl-3-(TMS)pyridine Cl (2), I (4), Me (5), TMS (3) C₉H₁₃ClINSi 325.65 Iodo group enables cross-coupling (e.g., Suzuki); methyl increases steric hindrance
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine Cl (4), TMS-ethynyl (3) C₁₀H₁₁ClSi 218.78 Ethynyl group facilitates click chemistry; used in material science
3-Chloro-4-methylpyridine Cl (3), Me (4) C₆H₆ClN 127.57 Simpler structure; limited steric bulk compared to TMS analogs

Steric and Solubility Considerations

  • Steric Effects : The TMS group in this compound introduces significant steric bulk, reducing reaction rates in nucleophilic aromatic substitutions compared to smaller substituents like methyl in 3-Chloro-4-methylpyridine .
  • Solubility: TMS-containing derivatives generally exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to non-silylated analogs, facilitating homogeneous reaction conditions .

Biological Activity

3-Chloro-4-(trimethylsilyl)pyridine (C10H12ClN) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound features a chlorine atom and a trimethylsilyl group attached to the pyridine ring. The presence of these substituents influences its reactivity and biological properties. The synthesis typically involves the chlorination of 4-(trimethylsilyl)pyridine, followed by purification processes such as column chromatography.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, insights can be drawn from related compounds:

  • DNA Intercalation : Some pyridine derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Antitumor Activity

A study focused on the antiproliferative effects of various pyridine derivatives, including those similar to this compound, demonstrated significant activity against several cancer cell lines. For instance, compounds showed IC50 values ranging from 0.5 to 5 µM against colon carcinoma cells, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

Research evaluating the antimicrobial efficacy of related pyridine compounds revealed moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values around 32 µM for some derivatives. While specific data for this compound are sparse, the trend suggests potential applications in treating bacterial infections .

Data Summary Table

Activity IC50/MIC Values References
Antitumor (Colon Carcinoma)0.5 - 5 µM
Antimicrobial (Gram-positive)MIC ~32 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Chloro-4-(trimethylsilyl)pyridine?

  • Methodological Answer : Synthesis typically involves halogenation or silylation of pyridine derivatives. For example:
  • Chlorination : Use phosphoryl chloride (POCl₃) under reflux in anhydrous conditions for introducing chlorine at the 3-position .

  • Silylation : Employ trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine) in polar solvents like DMF or pyridine to install the trimethylsilyl group at the 4-position .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

  • Key Step : Sequential functionalization (chlorine first, followed by silylation) minimizes steric interference .

    • Data Table : Common Reagents and Conditions
StepReagent/ConditionsSolventReference
ChlorinationPOCl₃, 80–100°C, anhydrousToluene
SilylationTMSCl, Et₃N, room temperatureDMF

Q. How can this compound be characterized to confirm its structure?

  • Methodological Answer :
  • NMR Spectroscopy :

  • ¹H NMR : Trimethylsilyl protons resonate at δ 0.1–0.3 ppm; pyridine protons show downfield shifts (δ 7.5–8.5 ppm) .

  • ¹³C NMR : The TMS group’s silicon-coupled carbon appears at δ 0–5 ppm .

  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

  • Derivatization : For GC-MS analysis, derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility .

    • Key Consideration : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (non-polar to moderate polarity) to separate silylated products .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve trace impurities .

Advanced Questions

Q. How does the trimethylsilyl group influence the regioselectivity and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The bulky TMS group at the 4-position directs electrophilic substitution to the 2- or 5-positions of the pyridine ring .

  • Electronic Effects : The TMS group is electron-donating via σ-π conjugation, activating the ring for nucleophilic attack at the chlorine-bearing position .

  • Case Study : In Suzuki-Miyaura couplings, the TMS group stabilizes intermediates, improving yields of biaryl products .

    • Data Table : Reactivity Trends in Cross-Coupling
Reaction TypeRegioselectivityKey ObservationReference
Suzuki-Miyaura2-position preferenceTMS stabilizes Pd intermediates
Buchwald-Hartwig5-position aminationReduced steric hindrance

Q. What computational tools can predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • CSD Analysis : Search the Cambridge Structural Database for analogous pyridine-TMS structures to infer bond lengths and angles .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction mechanisms (e.g., DMF vs. THF) .

Q. How can researchers analyze byproducts or degradation products formed during reactions involving this compound?

  • Methodological Answer :
  • LC-MS/MS : Monitor reaction mixtures in real-time to detect intermediates (e.g., desilylated or hydrolyzed products) .
  • Isotopic Labeling : Use ¹³C-labeled TMS groups to track degradation pathways via NMR .
  • Tandem MS : Fragment ions help identify structural modifications (e.g., chlorine loss or TMS oxidation) .

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